1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid
Description
1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid (C₁₈H₁₆N₂O₂, MW 292.33 g/mol) is a pyrazole-based compound featuring two para-tolyl substituents at the 1- and 3-positions and a carboxylic acid group at the 5-position. Its structure combines aromatic bulkiness with a polar functional group, making it a versatile scaffold in medicinal chemistry and materials science. The para-tolyl groups enhance lipophilicity, while the carboxylic acid enables hydrogen bonding and salt formation, critical for biological interactions or crystallographic applications .
Properties
IUPAC Name |
2,5-bis(4-methylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-3-7-14(8-4-12)16-11-17(18(21)22)20(19-16)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IULSGBRCLDRMNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618102-08-2 | |
| Record name | 1,3-BIS(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of 1,3-diketones with arylhydrazines. One common method is the reaction of 1,3-diketones with para-tolylhydrazine in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Dihydropyrazole derivatives.
Substitution: Substituted aromatic derivatives, such as nitro or bromo compounds.
Scientific Research Applications
Anti-inflammatory Properties
Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to 1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid have been evaluated for their efficacy in reducing inflammation through various models, such as the carrageenan-induced paw edema method. These studies indicate that certain derivatives exhibit significant inhibition of inflammatory responses comparable to standard anti-inflammatory drugs like diclofenac .
Anticancer Activity
The compound has shown promise in anticancer research. A series of pyrazole derivatives were synthesized and tested against various cancer cell lines, including triple-negative breast cancer (TNBC). One derivative demonstrated an IC50 value significantly lower than that of standard treatments, indicating potent cytotoxic effects and the ability to induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and caspase activation .
Antimicrobial Effects
Research indicates that pyrazole derivatives possess antimicrobial activity against a range of pathogens. The compound has been tested against bacterial strains like E. coli and Staphylococcus aureus, showcasing notable antibacterial properties. The structure-activity relationship studies suggest that modifications in the pyrazole ring can enhance antimicrobial efficacy .
Anti-inflammatory Study
A study conducted by Nagarapu et al. synthesized a series of 3-phenyl-N-[3-(4-phenylpiperazin-1-yl) propyl]-1H-pyrazole-5-carboxamide derivatives and tested them for anti-inflammatory activity using a carrageenan-induced rat paw edema model. The results indicated that several derivatives exhibited potent anti-inflammatory effects, surpassing traditional non-steroidal anti-inflammatory drugs (NSAIDs) in efficacy .
Anticancer Research
Cankara Pirol et al. explored novel amide derivatives of pyrazole compounds for their anticancer properties against human cancer cell lines (Huh7, MCF7, HCT116). Their findings revealed that specific substitutions on the pyrazole scaffold significantly enhanced cytotoxicity against these cancer cells, establishing a foundation for further development in cancer therapy .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity. The carboxylic acid group can also play a role in the compound’s solubility and reactivity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Structural Similarity
Pyrazole derivatives are highly tunable, with substituents dictating physicochemical and biological properties. Below is a comparison of key analogs:
*Similarity scores derived from structural alignment tools (e.g., Tanimoto index) or database comparisons .
Key Observations:
- Aromatic vs. Alkyl Substituents: Replacing one p-tolyl group with a methyl (e.g., 1-Methyl-3-(p-tolyl)- analog) reduces molecular weight by ~25% and slightly lowers structural similarity (0.96), suggesting minor deviations in steric or electronic profiles .
Physicochemical Properties
- Solubility : Bulkier p-tolyl groups in the target compound reduce aqueous solubility compared to smaller analogs like 1,3-dimethyl derivatives.
- Acidity : The 5-COOH group (pKa ~2–3) is more acidic than esterified or amide derivatives, influencing ionization under physiological conditions .
Biological Activity
1,3-DI-P-Tolyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that exhibits a range of biological activities. Its structure, characterized by two para-tolyl groups and a carboxylic acid moiety, contributes to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and synthesis methods.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 284.31 g/mol. The presence of the pyrazole ring and the carboxylic acid group significantly influences its reactivity and biological interactions.
Synthesis
The synthesis typically involves the condensation of 1,3-diketones with para-tolylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to yield the pyrazole derivative. Industrially, continuous flow reactors may be utilized to enhance yield and efficiency.
Pharmacological Effects
Research has demonstrated that compounds within the pyrazole family exhibit diverse pharmacological activities including:
- Anti-inflammatory : Compounds similar to this compound have shown significant anti-inflammatory effects comparable to standard drugs like indomethacin .
- Antimicrobial : Studies indicate that pyrazole derivatives can inhibit bacterial growth against strains such as E. coli and S. aureus. For instance, modifications in the pyrazole structure have led to enhanced antimicrobial activity .
- Anticancer : Some derivatives have been explored for their potential in cancer therapy, showing cytotoxic effects on cancer cell lines .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : It may act on specific enzymes or receptors, influencing pathways involved in inflammation and pain.
- Molecular Interactions : The compound's ability to engage in hydrogen bonding and π-π stacking interactions enhances its binding affinity to biological targets.
Anti-inflammatory Activity
A study evaluated various pyrazole derivatives for anti-inflammatory properties using carrageenan-induced edema models. Compounds showed varying degrees of efficacy with IC50 values indicating their potency compared to indomethacin .
Antimicrobial Testing
Research involving a series of pyrazole derivatives demonstrated significant antibacterial activity against multiple strains. Notably, certain compounds exhibited enhanced activity due to structural modifications that improved their interaction with bacterial targets .
Comparative Analysis
The following table summarizes the biological activities of selected pyrazole derivatives compared to this compound:
Q & A
Q. What are the most reliable synthetic routes for 1,3-Di-p-Tolyl-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?
A general method involves condensation of p-tolyl hydrazine derivatives with β-keto esters, followed by cyclization and carboxylation. For example, a Pd-catalyzed Suzuki-Miyaura coupling can introduce aryl groups to the pyrazole core (e.g., using p-tolylboronic acid) . Optimization requires controlling temperature (80–120°C), solvent polarity (DMF/water mixtures), and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%). Yield improvements (from 60% to >85%) are achievable via inert atmosphere conditions and stepwise purification (column chromatography, recrystallization) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- NMR : ¹H NMR distinguishes p-tolyl substituents (δ 2.3–2.5 ppm for methyl groups; aromatic protons at δ 6.8–7.4 ppm). The pyrazole ring protons appear as singlets (δ 6.1–6.3 ppm).
- IR : Carboxylic acid C=O stretching (1700–1720 cm⁻¹) and pyrazole ring vibrations (1550–1600 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 347.15) .
Q. How is crystallographic data for this compound obtained and refined?
Single-crystal X-ray diffraction (SCXRD) using SHELXL software resolves the structure. Key parameters:
- Space group: P2₁/c (common for pyrazole derivatives).
- Bond angles: N1–C5–C6 (carboxylic group) ≈ 120°.
- Refinement residuals: R₁ < 0.05, wR₂ < 0.12 .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or biological targets?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) analyze:
Q. How do contradictory data in synthesis or bioactivity arise, and how are they resolved?
Example : Discrepancies in yield (60% vs. 85%) may stem from:
- Oxygen sensitivity : Pd catalysts degrade in air; use Schlenk lines for inert conditions .
- Solvent polarity : DMF enhances solubility but may form side-products; switching to THF/water mixtures reduces impurities .
Validate results via LC-MS and replicate experiments under controlled conditions.
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
- Analog synthesis : Replace p-tolyl with electron-withdrawing (e.g., Cl) or donating (e.g., OCH₃) groups.
- Biological assays : Compare IC₅₀ values in enzyme inhibition (e.g., COX-2) or cell viability tests (MTT assay).
A SAR study showed that p-tolyl groups enhance lipophilicity (logP = 3.2), improving membrane permeability .
Q. How is the compound applied in material science, such as in coordination polymers?
The carboxylic acid group chelates metal ions (e.g., Cu²⁺, Zn²⁺) to form 2D networks.
- Synthesis : React with Cu(NO₃)₂ in ethanol/water (1:1) at 60°C.
- Properties : BET surface area ≈ 450 m²/g; potential for gas storage (CO₂ uptake: 12 wt% at 1 bar) .
Q. What challenges arise in resolving crystal structures of its metal complexes?
- Disorder : Flexible p-tolyl groups cause poor electron density maps. Mitigate by cooling crystals to 100 K.
- Twinned crystals : Use SHELXD for initial phase solutions and Olex2 for refinement .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
